N-(3,4-Dimethylphenyl)acetamide

Thermal Analysis Purification Solid-State Chemistry

N-(3,4-Dimethylphenyl)acetamide (CAS 2198-54-1; synonym: 3,4-dimethylacetanilide, N-acetyl-3,4-xylidine) belongs to the acetanilide class of organic compounds, characterized by an acetamide group conjugated to a phenyl ring that is substituted with methyl groups at the 3- and 4-positions. It is a solid at room temperature with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 2198-54-1
Cat. No. B181777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethylphenyl)acetamide
CAS2198-54-1
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C)C
InChIInChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
InChIKeyUAOIEEWQVAXCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dimethylphenyl)acetamide Procurement Guide: Physicochemical and Structural Benchmarking Data


N-(3,4-Dimethylphenyl)acetamide (CAS 2198-54-1; synonym: 3,4-dimethylacetanilide, N-acetyl-3,4-xylidine) belongs to the acetanilide class of organic compounds, characterized by an acetamide group conjugated to a phenyl ring that is substituted with methyl groups at the 3- and 4-positions [1]. It is a solid at room temperature with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . Its primary roles in research and industry are as a synthetic intermediate for further functionalization and as a reference standard in chromatographic and toxicological analyses [2].

Why N-(3,4-Dimethylphenyl)acetamide Cannot Be Interchanged with Other Acetanilide Analogs


The specific 3,4-dimethyl substitution pattern on the aromatic ring of N-(3,4-Dimethylphenyl)acetamide is not a trivial variation. It fundamentally alters key physicochemical properties that govern handling, purification, and downstream reactivity. A direct comparison of melting points reveals a dramatic depression of approximately 86°C relative to its 2,6-dimethyl isomer . Furthermore, the electron-donating and steric effects of the vicinal methyl groups dictate a unique regiochemical outcome in electrophilic aromatic substitution, blocking the para-position and directing nitration exclusively to the ortho-position, unlike the parent acetanilide [1]. Even the solid-state conformation, a determinant of solubility and crystal habit, is inverted relative to its 3,4-dichloro analog, with the N–H bond adopting a syn configuration to the 3-methyl group rather than an anti configuration [2]. These differences are not interchangeable; they define the compound's utility in precise synthetic and analytical workflows.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)acetamide Against Key Analogs


Melting Point Depression vs. 2,6-Dimethylphenylacetamide Isomer

The melting point of N-(3,4-dimethylphenyl)acetamide is substantially lower than that of its positional isomer, N-(2,6-dimethylphenyl)acetamide. This is a critical practical consideration for recrystallization-based purification, melt-formulation, and thermal stability assessments where a lower melting point is advantageous . The 2,6-isomer is a solid with a much higher melting range .

Thermal Analysis Purification Solid-State Chemistry

Enhanced Lipophilicity Over Parent Acetanilide (LogP Comparison)

The introduction of two methyl groups in the 3- and 4-positions significantly increases the lipophilicity of N-(3,4-dimethylphenyl)acetamide compared to the unsubstituted parent compound, acetanilide. This is quantified by the calculated partition coefficient (LogP). A higher LogP value directly impacts reversed-phase HPLC retention and permeability [1]. The parent acetanilide is markedly less lipophilic [2].

Lipophilicity Chromatography Drug Design

Inverted N–H Bond Conformation vs. 3,4-Dichlorophenylacetamide (X-ray Crystallography)

Single-crystal X-ray diffraction reveals a fundamental conformational difference between N-(3,4-dimethylphenyl)acetamide and its 3,4-dichloro analog. The N–H bond of the title compound is in a syn conformation relative to the 3-methyl substituent. In stark contrast, the bond is anti to the 3-chloro substituent in N-(3,4-dichlorophenyl)acetamide [1]. This is a direct structural observation from the same research group under comparable conditions.

Crystal Engineering Conformational Analysis Hydrogen Bonding

Regioselective Nitration at the 2-Position vs. para-Nitration of Acetanilide

The 3,4-dimethyl substitution pattern sterically and electronically directs electrophilic aromatic substitution. Nitration of N-(3,4-dimethylphenyl)acetamide yields the 2-nitro derivative [1]. This is in contrast to the nitration of acetanilide itself, which predominantly yields para-nitroacetanilide [2]. The ortho-selectivity is a direct consequence of the blocked para-position.

Synthetic Chemistry Regioselectivity Intermediates

Moderated Oral Acute Toxicity vs. Acetanilide (In Vivo LD50)

The acute oral toxicity of N-(3,4-dimethylphenyl)acetamide, measured as LD50 in mice, is reported to be 1030 mg/kg . This is marginally less toxic than the literature value for acetanilide in rats, which is cited as 800 mg/kg . While this comparison crosses species, the values suggest the dimethyl substitution does not increase acute lethality and may slightly reduce it, which is a relevant, albeit secondary, consideration for procurement safety screening.

Safety Assessment Toxicology Procurement

Optimal Use Cases for N-(3,4-Dimethylphenyl)acetamide Based on Differentiated Properties


Reference Standard for GC-MS Toxicological Screening Methods

Its well-defined Kovats retention index (RI: 1906 on DB-1) makes N-(3,4-dimethylphenyl)acetamide a reliable system-independent reference for calibrating capillary GC columns in toxicological screening panels. The established RI value allows for unambiguous identification in complex biological matrices [1].

Key Intermediate for 2-Substituted 3,4-Dimethylaniline Derivatives

Procuring this compound is essential for synthesizing ortho-functionalized 3,4-dimethylanilines via nitration and subsequent reduction or halogenation. Starting with any other acetanilide isomer will lead to a different regioisomeric product distribution [2].

Co-Crystal and Conformational Study Scaffold

The unique syn N–H conformation and its triclinic crystal structure with three molecules in the asymmetric unit provide a distinct hydrogen-bonding network for solid-state chemistry research. This is a purposeful choice over the anti-conformer 3,4-dichloro analog for studying substituent effects on crystal packing [3].

Internal Standard for Reversed-Phase HPLC with UV Detection

Its moderate lipophilicity (LogP 2.33) and distinct UV chromophore (aromatic amide) make it a useful internal standard for assays of moderately non-polar pharmaceuticals, where it will elute separately from more polar standards like acetanilide (LogP 1.16) [4].

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